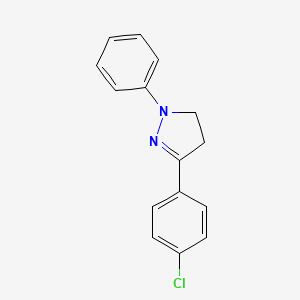
3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Vue d'ensemble
Description
Compounds with a structure similar to “3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole” often belong to a class of organic compounds known as aryl- or alkyl-substituted pyrazoles . Pyrazoles are five-membered rings with three carbon atoms and two nitrogen atoms. The presence of chlorophenyl and phenyl groups suggests that this compound may have unique chemical properties influenced by these functional groups.
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely be influenced by the presence of the pyrazole ring and the attached phenyl and chlorophenyl groups . These groups could potentially participate in various intermolecular interactions, influencing the compound’s crystal structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by factors such as its molecular structure, the polarity of its functional groups, and its overall molecular size .Applications De Recherche Scientifique
Antimicrobial Studies
Synthesis and Antimicrobial Activity : 3-(4-Chlorophenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazole and its derivatives have been synthesized and shown potential in antimicrobial studies. The structure of these compounds has been analyzed through various spectroscopic methods, indicating their potential as antimicrobial agents (Prabhudeva et al., 2017).
Crystal and Molecular Structure Analysis : These compounds have been characterized for their crystal and molecular structures, providing insight into their potential applications in antimicrobial research (Loh et al., 2013).
Role in Anti-inflammatory and Anticancer Studies
Anti-inflammatory Properties : Some derivatives of this compound have shown significant anti-inflammatory effects. This includes inhibiting phospholipase A2, an enzyme involved in the inflammatory response (Lokeshwari et al., 2017).
Potential in Cancer Therapy : The derivatives of this compound are significant intermediates in the synthesis of biologically active compounds, including potential anticancer agents. Their role in tumor molecular targeted therapy has been explored, highlighting their importance in cancer research (Xiaobo Liu et al., 2017).
Computational and Molecular Docking Studies
Computational Analysis : These compounds have been subject to computational studies, including molecular docking and quantum chemical calculations. This aids in understanding their potential interactions with biological molecules and targets (Sivakumar et al., 2020).
Molecular Docking for Drug Development : The molecular docking studies of these compounds provide valuable insights for drug development, especially in designing inhibitors for specific biological targets (Ravula et al., 2016).
Spectroscopic and Structural Characterization
Spectroscopic Studies : Detailed spectroscopic studies have been conducted to characterize the structural aspects of these compounds, which is crucial for understanding their potential applications in various fields of research (Kariuki et al., 2021).
Structural Analysis for Antimicrobial Activity : The structural characteristics of these compounds, analyzed through various spectroscopic techniques, have been correlated with their antimicrobial activity, providing a pathway for developing new antimicrobial agents (B'Bhatt et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-13-8-6-12(7-9-13)15-10-11-18(17-15)14-4-2-1-3-5-14/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZCWFUPZLSXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5438199.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B5438212.png)
![2-fluoro-N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5438226.png)
![5-[4-(diethylamino)benzylidene]-1-(2-methoxyphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5438229.png)
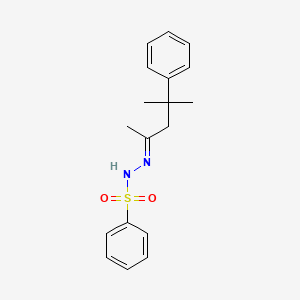
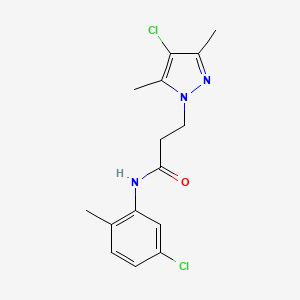
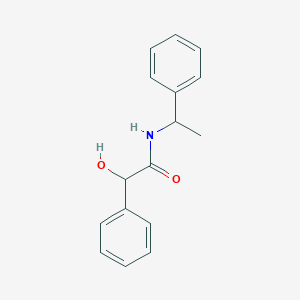
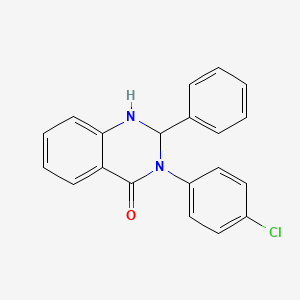
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylacetamide](/img/structure/B5438278.png)
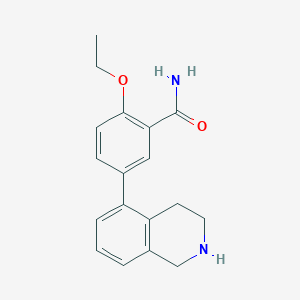
![N~3~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5438291.png)
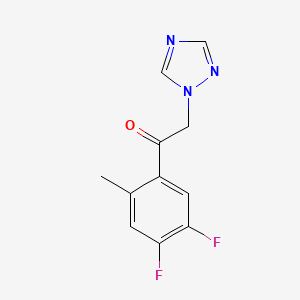
![N-ethyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5438294.png)